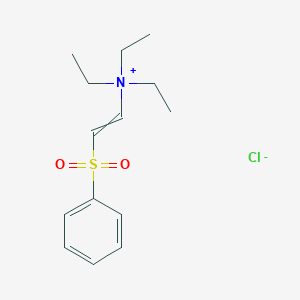
2-(Benzenesulfonyl)-N,N,N-triethylethen-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-N,N,N-triethylethen-1-aminium chloride is an organosulfur compound that features a benzenesulfonyl group attached to an ethen-1-aminium chloride moiety. This compound is known for its versatile reactivity and applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-N,N,N-triethylethen-1-aminium chloride typically involves the reaction of benzenesulfonyl chloride with N,N,N-triethylethen-1-amine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of benzenesulfonyl chloride, a key intermediate, involves the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or thionyl chloride . The subsequent reaction with N,N,N-triethylethen-1-amine follows similar conditions as described for laboratory synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzenesulfonyl)-N,N,N-triethylethen-1-aminium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Addition Reactions: The ethen-1-aminium moiety can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Reduced or Oxidized Derivatives: Depending on the specific redox conditions applied.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-N,N,N-triethylethen-1-aminium chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing the benzenesulfonyl group into various substrates.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of sulfonamide-based drugs.
Materials Science: Utilized in the synthesis of functional materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfonyl)-N,N,N-triethylethen-1-aminium chloride involves its reactivity with nucleophiles and electrophiles. The benzenesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack by amines, alcohols, and other nucleophiles. The ethen-1-aminium moiety can participate in various addition reactions, contributing to the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic Acid: An organosulfur compound with similar reactivity but lacks the ethen-1-aminium moiety.
Benzenesulfonyl Chloride: A closely related compound used in similar reactions but is more reactive due to the presence of the sulfonyl chloride group.
Uniqueness
2-(Benzenesulfonyl)-N,N,N-triethylethen-1-aminium chloride is unique due to the combination of the benzenesulfonyl group and the ethen-1-aminium moiety, which provides a distinct reactivity profile and broader application potential compared to its analogs.
Eigenschaften
CAS-Nummer |
10149-49-2 |
|---|---|
Molekularformel |
C14H22ClNO2S |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)ethenyl-triethylazanium;chloride |
InChI |
InChI=1S/C14H22NO2S.ClH/c1-4-15(5-2,6-3)12-13-18(16,17)14-10-8-7-9-11-14;/h7-13H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QZCJNWGLNFVZBT-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)C=CS(=O)(=O)C1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


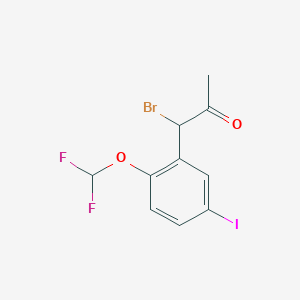


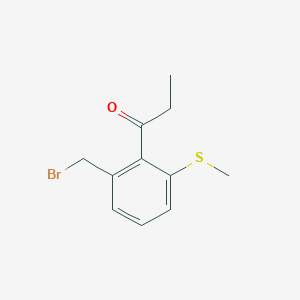
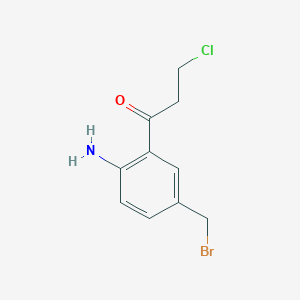
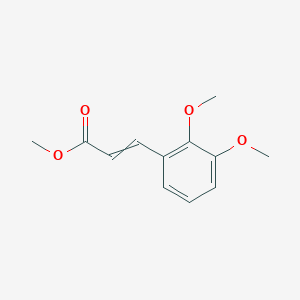
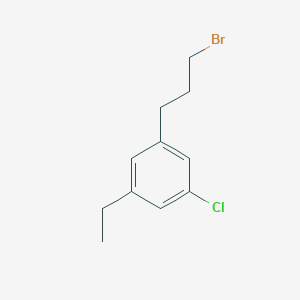


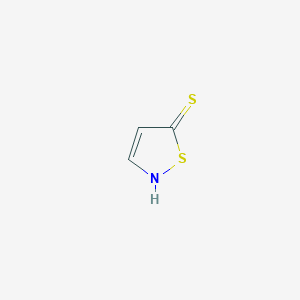
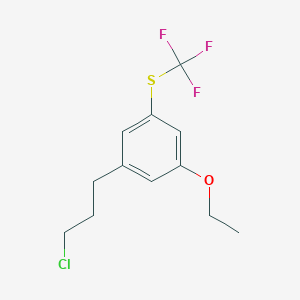


![2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14063372.png)
